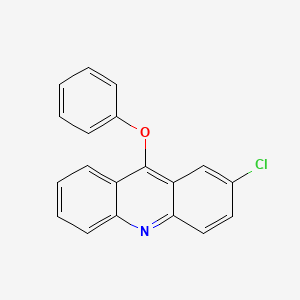
4-Pyrimidinecarboxylic acid, 2,6-bis(4-nitrophenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,6-bis(4-nitrophenyl)pyrimidine-4-carboxylate is a complex organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes two nitrophenyl groups attached to a pyrimidine ring, with an ethyl ester group at the 4-position. The presence of nitro groups and the pyrimidine core makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-bis(4-nitrophenyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-bis(4-nitrophenyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2,6-bis(4-nitrophenyl)pyrimidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of ethyl 2,6-bis(4-nitrophenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrimidine core can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,6-bis(4-aminophenyl)pyrimidine-4-carboxylate: Similar structure but with amino groups instead of nitro groups.
Ethyl 2,6-bis(4-methoxyphenyl)pyrimidine-4-carboxylate: Contains methoxy groups instead of nitro groups.
Ethyl 2,6-bis(4-chlorophenyl)pyrimidine-4-carboxylate: Contains chloro groups instead of nitro groups
Uniqueness
Ethyl 2,6-bis(4-nitrophenyl)pyrimidine-4-carboxylate is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological activity. The nitro groups can participate in redox reactions, making this compound valuable in various research applications .
Properties
CAS No. |
62235-62-5 |
|---|---|
Molecular Formula |
C19H14N4O6 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
ethyl 2,6-bis(4-nitrophenyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C19H14N4O6/c1-2-29-19(24)17-11-16(12-3-7-14(8-4-12)22(25)26)20-18(21-17)13-5-9-15(10-6-13)23(27)28/h3-11H,2H2,1H3 |
InChI Key |
TZNCOOFCFZPXHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


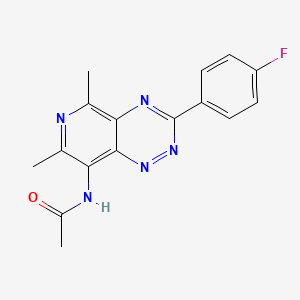
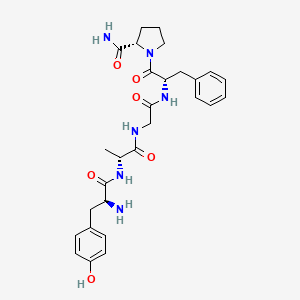
![{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol](/img/structure/B12919795.png)
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B12919797.png)

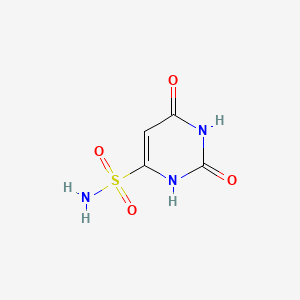
![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)
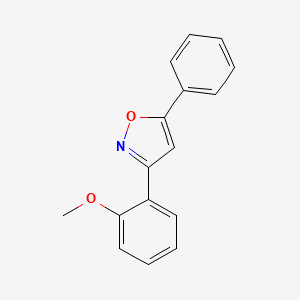
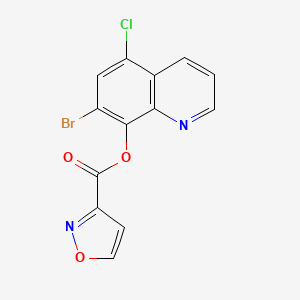
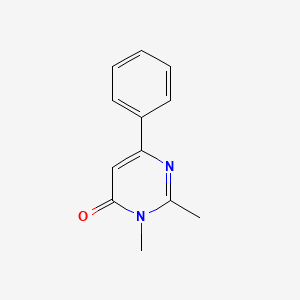
![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)

![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)
